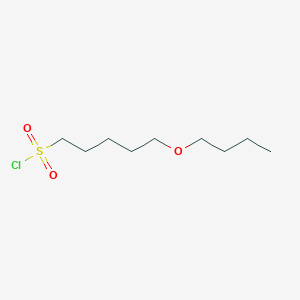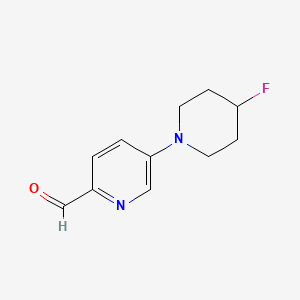
1-Tert-butylcyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butylcyclopropan-1-ol is a cyclic alcohol compound with the chemical formula C8H16O. It is characterized by a cyclopropane ring substituted with a tert-butyl group and a hydroxyl group. This compound is of interest due to its unique structural features and reactivity patterns, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tert-butylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of tert-butyl diazoacetate with alkenes in the presence of a catalyst can yield this compound . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylcyclopropanone, while reduction can produce tert-butylcyclopropane .
Wissenschaftliche Forschungsanwendungen
1-Tert-butylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s reactivity and structural features make it useful in probing biological systems and understanding enzyme mechanisms.
Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-tert-butylcyclopropan-1-ol exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions. For instance, in biological systems, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butylcyclopropan-1-ol can be compared with other similar compounds, such as:
1-Tert-butylcyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, leading to different reactivity and stability.
1-Tert-butylcyclohexan-1-ol: The presence of a cyclohexane ring results in distinct chemical properties and applications.
The uniqueness of this compound lies in its strained cyclopropane ring, which imparts unique reactivity patterns and makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1-tert-butylcyclopropan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2,3)7(8)4-5-7/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
OXAUUVOIJGZWRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



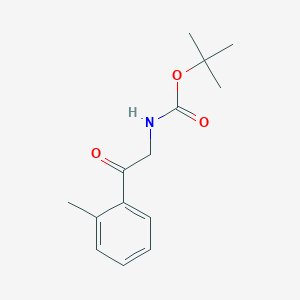
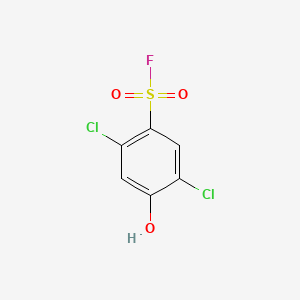
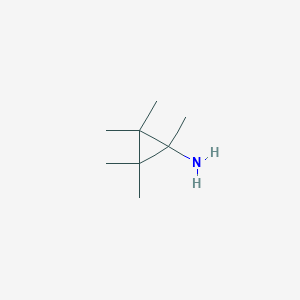
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
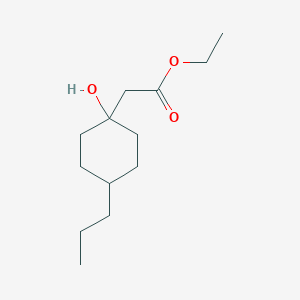
nitrosoamine](/img/structure/B13626181.png)



